8-Oxononanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

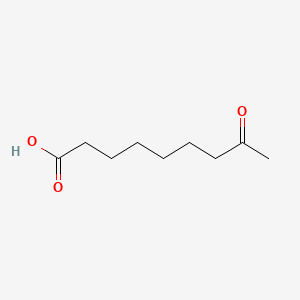

8-Oxononanoic acid is an oxo carboxylic acid . It has a molecular formula of C9H16O3 . The IUPAC name for this compound is 8-oxononanoic acid .

Molecular Structure Analysis

The molecular weight of 8-Oxononanoic acid is 172.22 g/mol . The InChI code for this compound is InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) . The Canonical SMILES for this compound is CC(=O)CCCCCCC(=O)O .

Physical And Chemical Properties Analysis

8-Oxononanoic acid has a molecular weight of 172.22 g/mol . It has 1 hydrogen bond donor and 3 hydrogen bond acceptors . The compound has 7 rotatable bonds . The exact mass and monoisotopic mass of the compound are 172.109944368 g/mol . The topological polar surface area of the compound is 54.4 Ų . The compound has a heavy atom count of 12 .

科学的研究の応用

Genetic Incorporation into Proteins

- Study 1 : Demonstrated the genetic incorporation of 2-amino-8-oxononanoic acid into proteins in Escherichia coli. This was achieved using an evolved pyrrolysyl-tRNA synthetase/pylT pair, allowing site-specific labeling of proteins with high efficiency under physiological conditions (Huang et al., 2010).

Synthetic Methods

- Study 2 : Describes a method to synthesize 8-oxononanoic acid from the oxidation of 3,8-nonadienoate. This process involves catalysis and hydrolysis, leading to the production of 2,15-hexadecanedione (Tsuji et al., 1978).

Role in Inhibiting Leukotriene-A4 Hydrolase

- Study 3 : The isolation of 8(S)-amino-2(R)-methyl-7-oxononanoic acid from Streptomyces diastaticus revealed its inhibition of leukotriene-A4 hydrolase. This enzyme is critical in the biosynthesis of leukotriene-B4, a potent inflammatory mediator (Parnas et al., 1996).

Synthesis of Dihydrocapsaicinoids

- Study 4 : Discussed the Huang-Minlon reduction of 8-methyl-7-oxononanoic acid for the synthesis of dihydrocapsaicinoids, which are analogs of the active component in chili peppers (Kaga et al., 1989).

DNA Studies

- Study 5 : Examined the reactions of synthetic oligonucleotides containing 8-oxoguanine with peroxynitrite. This study provides insights into DNA damage and repair mechanisms (Tretyakova et al., 1999).

Mechanistic Studies of Enzymes

- Study 6 : Focused on the reaction mechanism of 8-amino-7-oxononanoate synthase, a pyridoxal 5’-phosphate-dependent enzyme crucial for certain biosynthetic pathways (Webster et al., 2000).

Synthesis of Indolic Compounds

- Study 7 : Described the synthesis of certain indolic compounds using 8-oxononanoic acid, highlighting its role in complex organic syntheses (Sun Yan, 2010).

特性

IUPAC Name |

8-oxononanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-8(10)6-4-2-3-5-7-9(11)12/h2-7H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPGTJGXMGNBAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00948438 |

Source

|

| Record name | 8-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Oxononanoic acid | |

CAS RN |

25542-64-7 |

Source

|

| Record name | 8-Oxononanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025542647 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Oxononanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00948438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3,4-dichlorophenyl)-1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2381090.png)

![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2381094.png)

![Rac-methyl 1-[(3R,4S)-4-hydroxyoxolan-3-yl]-1H-1,2,3-triazole-4-carboxylate](/img/no-structure.png)

![3,4-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381105.png)

![N-[2-(3-chlorophenyl)-2-methoxypropyl]-1-(2,5-difluorophenyl)methanesulfonamide](/img/structure/B2381109.png)